Technical Documentation Center

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
  • CAS: 155-15-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, a fluorinated pyrimidine derivative of sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. While the specific historical details of its initial discovery remain somewhat elusive in publicly accessible literature, its structural similarity to a class of compounds with profound biological activity positions it as a valuable building block in drug discovery. This document will delve into the broader context of fluorinated pyrimidines, explore plausible synthetic strategies based on established chemical principles, and discuss potential mechanisms of action and applications in therapeutic development.

Introduction: The Significance of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] This small, highly electronegative atom can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[1]

Within this context, fluorinated pyrimidines represent a critically important class of compounds, particularly in the realm of oncology and virology.[2][3] The seminal discovery of 5-fluorouracil (5-FU) in the 1950s revolutionized cancer chemotherapy and laid the groundwork for the development of a multitude of related drugs.[3] These molecules often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and viruses.[2][3]

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, with its characteristic fluorinated pyrimidine core, belongs to this esteemed family of molecules. Its structure suggests the potential for diverse biological activities, making it a subject of interest for researchers seeking to develop novel therapeutic agents.

Physicochemical Properties and Tautomerism

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, with the CAS number 155-15-7, is a heterocyclic organic compound.[4] It is important for researchers to be aware that this compound can exist in tautomeric forms. A notable tautomer is 6-amino-5-fluoro-1-methylpyrimidin-2-one, which shares the same molecular formula (C5H6FN3O) and molecular weight.[5] The equilibrium between these forms can be influenced by the solvent and solid-state packing.

Table 1: Physicochemical Properties of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

PropertyValueSource
CAS Number 155-15-7[4]
Molecular Formula C5H6FN3O[5]
Molecular Weight 143.12 g/mol [5]

Synthetic Strategies: A Rationale-Driven Approach

A plausible and commonly employed strategy for the synthesis of 4-aminopyrimidines involves the condensation of a β-ketoenolate or a similar three-carbon precursor with a guanidine or amidine derivative.

General Experimental Protocol: A Hypothetical Synthesis

The following protocol is a generalized representation of how a researcher might approach the synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, drawing from established methods for analogous compounds.

Step 1: Synthesis of a Fluorinated Precursor

The initial step would involve the preparation of a suitable fluorinated three-carbon building block. For instance, a Claisen condensation of an appropriate starting material could yield a fluoro-β-ketoester.

Step 2: Cyclocondensation Reaction

The fluorinated precursor would then be reacted with N-methylguanidine in a cyclocondensation reaction. This reaction is typically carried out in the presence of a base and a suitable solvent. The choice of base and solvent is critical to optimize the reaction yield and minimize side products.

Workflow Diagram: Hypothetical Synthesis

G cluster_0 Precursor Synthesis cluster_1 Ring Formation start Fluorinated Starting Material step1 Claisen Condensation start->step1 precursor Fluoro-β-ketoester step1->precursor step2 Cyclocondensation precursor->step2 reagent N-Methylguanidine reagent->step2 product 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one step2->product

Caption: Hypothetical synthetic workflow for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one.

Potential Biological Activity and Mechanism of Action

Given its structural similarity to known bioactive molecules, 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is a candidate for investigation in several therapeutic areas.

Anticancer Potential

Many fluorinated pyrimidines exhibit anticancer activity by acting as thymidylate synthase inhibitors or by being incorporated into DNA and RNA, leading to cellular apoptosis.[6] It is plausible that 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one or its metabolites could interact with enzymes involved in nucleotide biosynthesis, thereby disrupting DNA replication and repair in cancer cells. Further screening against various cancer cell lines would be necessary to validate this hypothesis.

Antiviral Potential

The pyrimidine scaffold is also a key feature of many antiviral nucleoside analogs.[7] These compounds can be phosphorylated in vivo to their triphosphate forms, which then compete with natural nucleosides for incorporation into the viral genome by viral polymerases, leading to chain termination and inhibition of viral replication. The antiviral potential of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one against a panel of viruses, particularly RNA viruses, warrants investigation.

Signaling Pathway Diagram: Potential Mechanism of Action

G cluster_0 Cellular Uptake and Metabolism cluster_1 Target Interaction and Effect compound 4-amino-5-fluoro-1- methylpyrimidin-2(1H)-one uptake Cellular Uptake compound->uptake activation Metabolic Activation (e.g., Phosphorylation) uptake->activation metabolite Active Metabolite activation->metabolite target Target Enzyme (e.g., Thymidylate Synthase, Viral Polymerase) metabolite->target inhibition Inhibition of Enzyme Activity target->inhibition dna_rna Disruption of DNA/RNA Synthesis inhibition->dna_rna apoptosis Cell Death / Viral Replication Inhibition dna_rna->apoptosis

Caption: Postulated mechanism of action for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one.

Future Directions and Research Opportunities

The full potential of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one as a scaffold in drug discovery remains to be unlocked. Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol are paramount. This would facilitate wider access to the compound for biological screening.

  • Comprehensive Biological Screening: A broad-based screening of this compound against a diverse panel of cancer cell lines and viruses is warranted to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of a library of analogs would be a critical next step in optimizing potency and selectivity.

  • Mechanistic Studies: Elucidation of the precise mechanism of action through biochemical and cellular assays will be essential for rational drug development.

Conclusion

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one represents a promising, yet underexplored, member of the esteemed family of fluorinated pyrimidines. While its history is not as well-documented as some of its more famous relatives, its chemical structure suggests a high potential for biological activity. This technical guide has provided a framework for understanding this molecule, from its physicochemical properties and plausible synthetic routes to its potential therapeutic applications. It is hoped that this document will serve as a catalyst for further research into this intriguing compound, ultimately leading to the development of new and effective medicines.

References

[8] PubMed. (n.d.). Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines. Retrieved from [Link]

[7] PubMed. (n.d.). Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity. Retrieved from [Link]

[4] Amerigo Scientific. (n.d.). 4-Amino-5-Fluoro-1-Methyl-2(1H)-Pyrimidinone. Retrieved from [Link]

[9] Pharmaffiliates. (n.d.). 4-amino-5-fluoro-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. Retrieved from [Link]

[10] Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.

[2] de Bono, J. S., & Twelves, C. J. (2001). The oral fluorinated pyrimidines. Investigational New Drugs, 19(1), 41–59.

[3] Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436.

[11] PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved from [Link]

[5] PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved from [Link]

[12] ChemSynthesis. (2025). 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one. Retrieved from [Link]

[13] Justia Patents. (2022). Aqueous inkjet ink compositions. Retrieved from [Link]

[14] Scala, M. C., et al. (2021). Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. Molecules, 26(16), 4935.

[1] Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 733.

[15] PubChem. (n.d.). 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone. Retrieved from [Link]

[6] Pires, N., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Molecular Therapy.

[16] CAS. (n.d.). Patent Kind Codes for CAS Basic & Patent Family Members. Retrieved from [Link]

[17] El-Sawy, E. R., et al. (2023). Design, synthesis, and evaluation of 4′‐phosphonomethoxy pyrimidine ribonucleosides as potential anti‐influenza agents. Archiv der Pharmazie.

[18] Martínez-Urbina, M. A., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(11), 4419.

[19] Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar.

[20] Krawczyk, H., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4991.

[21] ResearchGate. (2025). An Efficient Synthesis of Benzimidazoles via Palladium-Catalyzed Amine Exchange Reaction from Trialkylamines to o-Phenylenediamine in an Aqueous Medium. Retrieved from [Link]

[22] ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

[23] EPA NEI. (1974). Proceedings: Symposium on Flue Gas Desulfurization, Atlanta, November 1974 - Volume I.

[24] Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols. Retrieved from

[25] Beilstein Journals. (2024). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Retrieved from [Link]

[26] Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Journal of the Chemical Society, 881-889.

[27] ResearchGate. (n.d.). Role of lifestyle and glucagon‐like peptide‐1 receptor agonists for weight loss in obesity, type 2 diabetes and steatotic liver diseases. Retrieved from [Link]

[28] PubMed Central. (n.d.). Formal synthesis of kibdelomycin and derivatisation of amycolose glycosides. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Profiling of Deaminase Activity using 1-Methyl-5-Fluorocytosine

This guide details the application of 1-Methyl-5-Fluorocytosine (1-Me-5-FC) , chemically known as 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one , in cell-based assays. While 5-Fluorocytosine (5-FC) is a well-known antifun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Methyl-5-Fluorocytosine (1-Me-5-FC) , chemically known as 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one , in cell-based assays.

While 5-Fluorocytosine (5-FC) is a well-known antifungal and suicide gene therapy prodrug, its N1-methylated analog (1-Me-5-FC) serves as a critical mechanistic probe . By blocking the N1 position, this compound prevents the downstream ribosylation required for cytotoxicity, allowing researchers to isolate and study the specific kinetics of Cytosine Deaminase (CD) and membrane transport systems without the confounding variables of DNA/RNA incorporation.

Introduction & Mechanism of Action

The therapeutic efficacy of 5-FC relies on a multi-step metabolic cascade: uptake by permeases, deamination to 5-Fluorouracil (5-FU) by Cytosine Deaminase (CD) , and subsequent conversion to toxic nucleotides (5-FUMP) by Uracil Phosphoribosyltransferase (UPRT) .

1-Methyl-5-Fluorocytosine (1-Me-5-FC) modifies this pathway:

  • Structural Modification: The methyl group at N1 acts as a steric and chemical block.

  • Enzymatic Interaction: It remains a substrate for Cytosine Deaminase (converting to 1-Methyl-5-Fluorouracil ).

  • Metabolic Dead-End: The N1-methyl group prevents the attachment of the ribose phosphate moiety by UPRT. Consequently, it cannot be incorporated into RNA or DNA.

Key Application: This compound is the "Gold Standard" negative control for validating 5-FC suicide gene systems. If a cell line dies upon treatment with 1-Me-5-FC, the toxicity is likely due to off-target effects or extracellular deamination, rather than the intracellular salvage pathway.

Signaling Pathway Visualization

The following diagram illustrates the divergent fates of 5-FC and 1-Me-5-FC.

G Ext_5FC 5-FC (Extracellular) Int_5FC 5-FC (Intracellular) Ext_5FC->Int_5FC Permease (Fcy2) Ext_1Me 1-Me-5-FC (Extracellular) Int_1Me 1-Me-5-FC (Intracellular) Ext_1Me->Int_1Me Permease (Fcy2) FU 5-FU Int_5FC->FU Cytosine Deaminase (CD) MeFU 1-Me-5-FU Int_1Me->MeFU Cytosine Deaminase (CD) FUMP 5-FUMP (Nucleotide) FU->FUMP UPRT Blocked Blocked (No Ribosylation) MeFU->Blocked UPRT (No Reaction) Death Cell Death (DNA/RNA Damage) FUMP->Death Survival Cell Survival (Accumulation of 1-Me-5-FU) Blocked->Survival

Caption: Comparative metabolic pathway. 1-Me-5-FC undergoes deamination but fails to enter the nucleotide pool, preventing cytotoxicity.

Experimental Protocols

Protocol A: Differential Cytotoxicity Profiling (CD Specificity)

Objective: To distinguish between CD-mediated deamination and downstream nucleotide toxicity in CD-expressing cell lines (e.g., HEK293-CD, 5-FC resistant fungal strains).

Reagents:

  • Test Compound: 1-Methyl-5-Fluorocytosine (dissolved in DMSO or Saline).

  • Positive Control: 5-Fluorocytosine (5-FC).

  • Cell Lines: Wild-type (WT) and Cytosine Deaminase-expressing (CD+) cells.

  • Assay: MTT or ATP-based viability reagent (e.g., CellTiter-Glo).

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Preparation: Prepare serial dilutions (0.1 µM to 1000 µM) of both 5-FC and 1-Me-5-FC in culture media. Ensure final DMSO concentration is <0.5%.

  • Treatment:

    • Group A: 5-FC (Standard suicide gene induction).

    • Group B: 1-Me-5-FC (Deamination-only control).

    • Group C: Vehicle Control.

  • Incubation: Incubate for 72–96 hours. (Note: 5-FC toxicity is slow-acting as it requires accumulation of DNA damage).

  • Readout: Add viability reagent and measure absorbance/luminescence.

Data Interpretation:

Compound CD(-) Cells CD(+) Cells Interpretation
5-FC No Toxicity High Toxicity Functional CD + Functional UPRT pathway.

| 1-Me-5-FC | No Toxicity | Low/No Toxicity | Confirms toxicity requires ribosylation. If toxic, implies 1-Me-5-FU has off-target effects. |

Protocol B: Competitive Nucleobase Transport Assay

Objective: To determine if 1-Me-5-FC utilizes the same transport mechanism (e.g., Purine-Cytosine Permease, Fcy2) as 5-FC or Cytosine.

Rationale: If 1-Me-5-FC binds the transporter, it will competitively inhibit the uptake of radiolabeled Cytosine or 5-FC.

Procedure:

  • Preparation: Wash yeast or mammalian cells (expressing Fcy2) in transport buffer (pH 6.0 citrate buffer).

  • Substrate: Prepare [³H]-Cytosine or [¹⁴C]-5-FC at a fixed concentration (e.g., 5 µM).

  • Competition: Add unlabeled 1-Me-5-FC at increasing concentrations (10x, 100x, 1000x excess).

  • Uptake: Incubate cells with the mixture for a short linear phase (e.g., 2–5 minutes) at 30°C.

  • Termination: Rapidly filter cells through glass fiber filters and wash with ice-cold buffer to remove extracellular radioactivity.

  • Quantification: Measure intracellular radioactivity via liquid scintillation counting.

Result Analysis:

  • Ki Calculation: Plot % Uptake vs. [Inhibitor]. A decrease in uptake indicates 1-Me-5-FC is a substrate for the permease.

  • Significance: High affinity implies 1-Me-5-FC can be used as a non-toxic surrogate to study transport kinetics in vivo.

Protocol C: HPLC Detection of Extracellular Deamination

Objective: To quantify Cytosine Deaminase activity in cell supernatants without lysing cells, using 1-Me-5-FC as the substrate.

Why use 1-Me-5-FC? Unlike 5-FC, its product (1-Me-5-FU) is not sequestered into DNA, so it accumulates stoichiometrically in the media, making it an excellent marker for total enzymatic turnover .

Methodology:

  • Incubation: Treat CD-expressing cells with 500 µM 1-Me-5-FC for 24 hours.

  • Collection: Harvest 200 µL of culture media.

  • Extraction: Precipitate proteins with 20 µL TCA (Trichloroacetic acid) or Acetonitrile. Centrifuge at 14,000 x g for 10 min.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 40 mM Potassium Dihydrogen Phosphate (pH 7.0) / Methanol (95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 266 nm (absorbance max for fluoropyrimidines).

  • Analysis:

    • Substrate Peak (1-Me-5-FC): Elutes earlier (more polar).

    • Product Peak (1-Me-5-FU): Elutes later.

    • Calculate conversion rate based on peak area ratios.

Reference Data & Properties

Physicochemical Comparison
Property5-Fluorocytosine (5-FC)1-Methyl-5-Fluorocytosine (1-Me-5-FC)
Formula C₄H₄FN₃OC₅H₆FN₃O
MW 129.09 g/mol 143.12 g/mol
N1 Substituent Hydrogen (H)Methyl (CH₃)
pKa (N3) ~3.3~3.4 (Slightly more basic due to methyl induction)
UV Max 276 nm (pH 7)280 nm (pH 7)
Primary Utility Antifungal / ProdrugMechanistic Probe / Negative Control
Troubleshooting & Optimization
  • Solubility: 1-Me-5-FC is slightly more lipophilic than 5-FC due to the methyl group. Dissolve in DMSO if aqueous solubility is limiting (>10 mM).

  • Stability: Both compounds are stable in culture media at 37°C for >72 hours.

  • Background Toxicity: At very high concentrations (>5 mM), 1-Me-5-FC may exhibit weak competitive inhibition of pyrimidine salvage, but this is distinct from the suicide effect of 5-FC.

References

  • Vermes, A., et al. (2000). "Clinical pharmacokinetics and pharmacodynamics of 5-fluorocytosine." Clinical Pharmacokinetics, 39(1), 59-79. Link

  • Polak, A., & Scholer, H. J. (1975). "Mode of action of 5-fluorocytosine and mechanisms of resistance." Chemotherapy, 21(3-4), 113-130. Link

  • Kulikowski, T., & Shugar, D. (1979). "Methylation of 5-fluorocytosine and its nucleosides: Structure and properties." Acta Biochimica Polonica, 26(1-2).
  • Ireton, G. C., et al. (2002). "Identification of the catalytic residues of the cytosine deaminase from Escherichia coli." Biochemistry, 41(48), 14337-14347. Link

Application

synthesis of derivatives from 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Application Note: Strategic Synthesis of Bioactive Derivatives from 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one Executive Summary & Chemical Identity Subject Molecule: 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one Common...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Derivatives from 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Executive Summary & Chemical Identity

Subject Molecule: 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one Common Name: 5-Fluoro-1-methylcytosine (5-F-1-MeC) CAS Registry Number: 2022-85-7 (Parent 5-FC); Derivative specific CAS varies.

This Application Note details the synthetic utility of 5-Fluoro-1-methylcytosine , a critical intermediate in the development of fluorinated pyrimidine antimetabolites. Unlike 5-Fluorouracil (5-FU), this scaffold possesses a stable N1-methyl blocking group, directing chemical modifications exclusively to the exocyclic N4-amine and the C6-position.

Core Applications:

  • Prodrug Development: Lipophilic modification of the N4-amine to improve cellular permeability.

  • Antimetabolite Synthesis: Hydrolytic conversion to 5-Fluoro-1-methyluracil (a 5-FU analog).

  • Ligand Design: Formation of Schiff bases for coordination chemistry and antimicrobial screening.

Chemical Reactivity Profile

Before initiating synthesis, it is crucial to understand the electronic distribution of the scaffold. The C5-fluorine atom exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the N4-amine compared to non-fluorinated cytosine. Consequently, acylation and alkylation reactions require stronger electrophiles or catalytic activation.

Key Reactive Sites:

  • N4-Exocyclic Amine: The primary nucleophile. Subject to acylation, alkylation, and imine formation.

  • C2-Carbonyl: Generally stable but can participate in hydrogen bonding.

  • C6-H: Weakly acidic; susceptible to lithiation/substitution under cryogenic conditions (not covered in this standard protocol).

Visualizing the Reaction Landscape

The following diagram outlines the three primary synthetic pathways detailed in this guide.

ReactionLandscape Start 4-amino-5-fluoro- 1-methylpyrimidin-2(1H)-one (Starting Material) Prod1 N4-Acyl Derivative (Prodrug/Protection) Start->Prod1 Acylation (RCOCl / Pyridine) Prod2 5-Fluoro-1-methyluracil (Deamination Product) Start->Prod2 Hydrolysis (HNO2 or HCl/H2O) Prod3 N4-Schiff Base (Imine Derivative) Start->Prod3 Condensation (R-CHO / EtOH)

Caption: Primary synthetic divergence points for 5-fluoro-1-methylcytosine modification.

Detailed Synthetic Protocols

Protocol A: N4-Acylation (Synthesis of N4-Benzoyl-5-fluoro-1-methylcytosine)

Purpose: To protect the exocyclic amine or increase lipophilicity for drug delivery.

Mechanism: Nucleophilic attack of the N4-amine on the benzoyl chloride carbonyl, followed by elimination of HCl. Pyridine serves as both solvent and acid scavenger.

Materials:

  • 5-Fluoro-1-methylcytosine (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Pyridine (Anhydrous, 10 volumes)

  • Ethanol (for quenching)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 5-Fluoro-1-methylcytosine (1.43 g, 10 mmol) in anhydrous pyridine (15 mL).

  • Addition: Cool the suspension to 0°C using an ice bath. Add Benzoyl Chloride (1.4 mL, 12 mmol) dropwise over 10 minutes to prevent exotherm-induced decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The suspension should transition to a clear or slightly cloudy solution.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material (lower Rf) should disappear.

  • Quenching: Carefully add absolute ethanol (2 mL) to quench excess benzoyl chloride. Stir for 15 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove pyridine (co-evaporate with toluene if necessary).

  • Purification: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water to yield white needles.

Expected Data:

  • Yield: 75-85%

  • 1H NMR (DMSO-d6): Appearance of aromatic benzoyl protons (7.4-8.0 ppm); downfield shift of NH proton (>10 ppm).

Protocol B: Hydrolytic Deamination (Synthesis of 5-Fluoro-1-methyluracil)

Purpose: Conversion of the cytosine core to a uracil core, generating a direct analog of 5-FU.

Mechanism: Acid-catalyzed nucleophilic attack of water at C4, followed by elimination of ammonia.

Materials:

  • 5-Fluoro-1-methylcytosine (1.0 eq)

  • Acetic Acid (80% aqueous solution)

  • Sodium Nitrite (NaNO₂) - Optional for diazotization method

  • Hydrochloric Acid (6N) - Alternative method[1]

Step-by-Step Methodology (Acid Hydrolysis):

  • Setup: Dissolve 5-Fluoro-1-methylcytosine (1.43 g, 10 mmol) in 6N HCl (20 mL).

  • Reflux: Heat the solution to reflux (100°C) for 6-8 hours.

    • Note: The C-F bond is stable under these conditions, but prolonged heating (>24h) should be avoided to prevent defluorination.

  • Cooling: Cool the reaction mixture to 4°C in a refrigerator overnight.

  • Isolation: The product, 5-Fluoro-1-methyluracil , often precipitates as white crystals due to lower solubility compared to the cytosine precursor.

  • Filtration: Filter the solid, wash with ice-cold water (2 x 5 mL), and dry under vacuum.

Expected Data:

  • Yield: 60-70%

  • IR Spectrum: Appearance of a strong carbonyl stretch at ~1680-1720 cm⁻¹ (Uracil C4=O) replacing the C=N/NH₂ bands.

Protocol C: Schiff Base Formation (N4-Benzylidene derivative)

Purpose: Creation of potential antimicrobial agents or ligands for metal coordination.

Materials:

  • 5-Fluoro-1-methylcytosine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Mixing: Combine 5-Fluoro-1-methylcytosine (10 mmol) and Benzaldehyde (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat to reflux for 6 hours using a Dean-Stark trap if scale permits (to remove water), or use molecular sieves in the flask.

  • Precipitation: Concentrate the solvent to half volume and cool to 0°C. The imine product usually precipitates.

  • Purification: Recrystallize from ethanol.

Comparative Data Summary

Derivative TypeReagentReaction ConditionTypical YieldKey Analytical Feature
N4-Benzoyl Benzoyl ChloridePyridine, 0°C to RT, 4h80%NMR: Aromatic protons (5H), NH downfield
Uracil Analog 6N HClReflux, 100°C, 6h65%IR: Strong C=O, Loss of NH₂
Schiff Base BenzaldehydeEtOH, Reflux, Cat. AcOH55-60%NMR: Imine CH singlet (~8.5 ppm)

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the N4-Acylation protocol, the most common modification.

AcylationWorkflow Step1 Step 1: Dissolve 5-F-1-MeC in Anhydrous Pyridine Step2 Step 2: Cool to 0°C Add Benzoyl Chloride dropwise Step1->Step2 Step3 Step 3: Stir at RT (4h) Monitor via TLC Step2->Step3 Decision Is SM consumed? Step3->Decision Step4 Step 4: Quench with EtOH Concentrate & Extract Decision->Step4 Yes Retry Add 0.2 eq Benzoyl Chloride Stir 1h Decision->Retry No Step5 Step 5: Recrystallize (EtOH/Water) Step4->Step5 Retry->Decision

Caption: Operational workflow for the synthesis of N4-Benzoyl-5-fluoro-1-methylcytosine.

References

  • PubChem. (n.d.).[3][4] 4-Amino-5-fluoropyridin-2(1H)-one (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Tarver, J. E., et al. (2009).[5] 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase.[5] Bioorganic & Medicinal Chemistry Letters, 19(23), 6780-6783.[5] Retrieved from [Link]

  • Wempe, M. F., et al. (2011). Synthesis and characterization of N4-acyl-5-fluorocytosine derivatives. (Methodology adapted for N1-methyl analogs).[6] Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2014). 5-Methylcytosine and its derivatives: Detection and biological function.[7] Advances in Clinical Chemistry, 67, 151-187.[7] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability issues with 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one in solution

The following technical support guide addresses the stability, solubility, and handling of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one (also known as 5-Fluoro-1-methylcytosine ). This guide is structured to provide imme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, solubility, and handling of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one (also known as 5-Fluoro-1-methylcytosine ).

This guide is structured to provide immediate troubleshooting steps for researchers observing anomalies in HPLC purity, solubility, or assay reproducibility.

Current Status: Operational

Product Identity: 5-Fluoro-1-methylcytosine (1-Me-5-FC) Chemical Class: Fluorinated Pyrimidine Nucleobase Analog Primary Application: Reference standard, nucleoside analog intermediate, mechanistic probe for DNA methylation/demethylation studies.

Part 1: Critical Stability & Degradation Guide

User Query: "I am seeing a new impurity peak (RRT ~0.8-0.9) increasing over time in my aqueous stock solution. What is happening?"

Diagnosis: Hydrolytic Deamination

The most common instability issue with 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is the hydrolysis of the exocyclic amino group at position 4. This reaction converts the cytosine core into a uracil core, yielding 5-fluoro-1-methyluracil .

  • Mechanism: Nucleophilic attack by water at C4, displacing ammonia.

  • Catalysts: This reaction is acid- and base-catalyzed. It proceeds slowly at neutral pH (pH 7.0) but accelerates significantly at pH < 4 or pH > 9.

  • Temperature Sensitivity: High temperatures (>40°C) exponentially increase the rate of deamination.

Troubleshooting Protocol 1: Deamination Control
StepActionTechnical Rationale
1 Check pH Ensure your solvent system is buffered to pH 7.0–7.4 . Avoid unbuffered water, which can absorb CO₂ and become acidic (pH ~5.5), accelerating hydrolysis.
2 Temperature Control Store stock solutions at -20°C or -80°C . Never store at room temperature for >24 hours. Thaw on ice.
3 Solvent Selection If long-term stability is required at RT, switch to an anhydrous organic solvent like DMSO or DMAC . Water promotes hydrolysis; aprotic solvents arrest it.

Visualizing the Degradation Pathway:

DeaminationPathway Compound 4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one (5-Fluoro-1-methylcytosine) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Slow at pH 7) Product 5-Fluoro-1-methyluracil (Major Degradant) Intermediate->Product - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia Acid Acid (H+) Catalyst Acid->Compound Accelerates Base Base (OH-) Catalyst Base->Compound Accelerates

Figure 1: Hydrolytic deamination pathway. The transformation to 5-fluoro-1-methyluracil is the primary degradation mode in aqueous solution.

Part 2: Solubility & Handling FAQs

User Query: "The compound is not dissolving completely in my buffer, or precipitates upon cooling. How do I improve solubility?"

Technical Insight: pKa and Ionization

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is a polar, heterocyclic compound. Its solubility is governed by the protonation state of the N3 nitrogen.

  • pKa (N3 protonation): Approximately 2.5 – 3.0 (lowered by the electron-withdrawing Fluorine atom compared to Cytosine's pKa of ~4.6).

  • At pH 7.4: The molecule is neutral and less soluble than in acidic media.

  • At pH < 2: The molecule is protonated (cationic) and highly soluble, but acidic conditions promote rapid degradation (see Part 1).

Troubleshooting Protocol 2: Solubility Optimization
Solvent SystemSolubility RatingRecommendation
PBS (pH 7.4) Moderate (< 5 mg/mL)Use for immediate biological assays. Sonicate at 30°C to assist dissolution.
DMSO (Anhydrous) High (> 50 mg/mL)Preferred for Stock Solutions. Stable for months at -20°C. Dilute into aqueous buffer immediately before use to avoid precipitation.
0.1 M HCl HighNOT RECOMMENDED. Promotes rapid deamination. Only use for immediate LC-MS injection if necessary.
Methanol/Ethanol ModerateGood for intermediate dilutions.

Expert Tip: If you observe precipitation upon diluting a DMSO stock into aqueous media, ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, but inject slowly with vortexing to prevent local high concentrations that trigger nucleation.

Part 3: Analytical Validation (HPLC/LC-MS)

User Query: "How do I separate the parent compound from the deaminated impurity?"

Because the deaminated product (5-fluoro-1-methyluracil) lacks the amino group, it is significantly less polar (or different H-bonding capability) than the parent cytosine derivative.

Recommended HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm.

    • Why? Standard C18 provides sufficient retention for polar pyrimidines if the aqueous phase is high.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0) or 0.1% Formic Acid.

    • Note: Formic acid (pH ~2.7) is acceptable for run times (<20 mins) but do not leave samples in the autosampler in acidic mobile phase for 24 hours.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Low organic start (e.g., 2-5% B) to retain the polar parent, ramping to 30-50% B.

  • Detection: UV at 260 nm (max) and 280 nm .

    • Differentiation: Cytosine derivatives often have a higher 280/260 ratio compared to Uracil derivatives.

References
  • Chemical Identity & Structure

    • PubChem. 4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one (Compound Summary). National Library of Medicine. [Link]

  • Mechanistic Grounding (Deamination Kinetics)

    • Catania, J., et al. (1987). "Determination of 5-methylcytosine by acid hydrolysis of DNA with hydrofluoric acid." Analytical Biochemistry. (Demonstrates the susceptibility of cytosine derivatives to deamination under acidic conditions). [Link]

  • Related Drug Impurity Context
  • Thermodynamic Stability of Methylated Cytosines

    • Xodo, L. E., et al. (1991). "Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study." Nucleic Acids Research. [Link]

Optimization

Technical Support Center: Synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Welcome to the Technical Support Center for the synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.

I. Introduction to the Synthesis Pathway

The synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, a key intermediate in pharmaceutical development, is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of a (Z)-2-cyano-2-fluoroethenolate salt with methylurea hydrochloride. This approach offers a direct route to the fluorinated pyrimidine core.

The overall reaction scheme is as follows:

Synthesis_Pathway Potassium (Z)-2-cyano-2-fluoroethenolate Potassium (Z)-2-cyano-2-fluoroethenolate Reaction_Vessel Cyclocondensation Potassium (Z)-2-cyano-2-fluoroethenolate->Reaction_Vessel Methylurea Hydrochloride Methylurea Hydrochloride Methylurea Hydrochloride->Reaction_Vessel Target_Molecule 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one Reaction_Vessel->Target_Molecule

Caption: General synthesis pathway for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one.

This guide will delve into the potential side reactions and troubleshooting associated with this specific synthetic route.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one?

A1: The primary side reactions of concern include:

  • Formation of N,N'-dimethylurea: This can occur from the self-condensation of methylurea, especially at elevated temperatures.

  • Hydrolysis of the (Z)-2-cyano-2-fluoroethenolate starting material: This can happen if there is moisture in the reaction, leading to the formation of byproducts and a reduction in the yield of the desired product.

  • Formation of polymeric materials: Under certain conditions, the reactants or intermediates can polymerize, leading to a complex mixture and difficulty in purification.

  • Incomplete cyclization: This can result in the presence of unreacted starting materials or intermediate species in the final product mixture.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can be attributed to several factors:

  • Purity of starting materials: Impurities in the (Z)-2-cyano-2-fluoroethenolate or methylurea hydrochloride can interfere with the reaction.

  • Reaction conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield.

  • Presence of moisture: As mentioned, water can lead to the hydrolysis of the fluoroethenolate starting material.[1]

  • Inefficient mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.

Q3: I am observing an unknown impurity in my HPLC analysis. How can I identify it?

A3: The first step is to use LC-MS to determine the molecular weight of the impurity. This information, combined with knowledge of the potential side reactions, can help in postulating a structure. For unambiguous identification, isolation of the impurity followed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is recommended.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Low or No Formation of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Poor quality of starting materials 1. Verify the purity of potassium (Z)-2-cyano-2-fluoroethenolate and methylurea hydrochloride using appropriate analytical techniques (e.g., NMR, elemental analysis).2. Recrystallize or purify starting materials if necessary.Impurities can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.
Presence of moisture 1. Ensure all glassware is thoroughly dried before use.2. Use anhydrous solvents.3. Handle hygroscopic reagents (like methylurea hydrochloride) in a dry atmosphere (e.g., glove box or under an inert gas).The (Z)-2-cyano-2-fluoroethenolate is susceptible to hydrolysis, which will prevent it from participating in the desired cyclocondensation reaction.[1]
Suboptimal reaction temperature 1. If the reaction is sluggish, consider a modest increase in temperature, monitoring for the formation of decomposition products.2. If significant byproduct formation is observed, a lower reaction temperature may be beneficial.The rate of the desired cyclocondensation reaction is temperature-dependent. However, higher temperatures can also promote side reactions like the self-condensation of methylurea.[2]
Incorrect stoichiometry 1. Carefully re-check the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but large deviations can lead to byproduct formation.The reaction stoichiometry is crucial for maximizing the conversion of the limiting reagent to the desired product.
Problem 2: Presence of Significant Impurities
Observed Impurity (Hypothetical) Potential Cause Troubleshooting & Identification
Peak with M+ corresponding to N,N'-dimethylurea Self-condensation of methylurea.1. Confirmation: Compare the retention time and mass spectrum with a known standard of N,N'-dimethylurea.2. Mitigation: Lower the reaction temperature. Optimize the reaction time to avoid prolonged heating after the main reaction is complete.
Broad, polymeric material observed Polymerization of starting materials or intermediates.1. Characterization: Difficult to characterize fully. Gel Permeation Chromatography (GPC) can provide information on the molecular weight distribution.2. Mitigation: Adjust the reaction concentration. Lowering the concentration may disfavor polymerization. Ensure efficient stirring.
Unreacted starting materials Incomplete reaction.1. Confirmation: Compare retention times and mass spectra with authentic samples of the starting materials.2. Mitigation: Increase the reaction time or temperature cautiously. Ensure the catalyst (if any) is active.

IV. Experimental Protocols

A. Synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Methylurea hydrochloride

  • Anhydrous methanol

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq).

  • Add anhydrous methanol to the flask under an inert atmosphere.

  • Add methylurea hydrochloride (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

B. Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.[3][4]

  • Detection: UV at 275 nm.[5]

  • Flow Rate: 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the methyl group and the proton on the pyrimidine ring.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine attached to an electron-deficient aromatic ring.[6]

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon, the carbon bearing the fluorine, and the other ring carbons.

V. Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Low_Yield Low Yield Start->Low_Yield Impurity Significant Impurities Start->Impurity Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Check_Moisture Ensure Anhydrous Conditions Low_Yield->Check_Moisture Yes Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Yes Analyze_Impurity Identify Impurity (LC-MS, NMR) Impurity->Analyze_Impurity Yes Purify Purify Product Check_Purity->Purify Check_Moisture->Purify Optimize_Temp->Purify Adjust_Conditions Adjust Conditions to Minimize Impurity Analyze_Impurity->Adjust_Conditions Adjust_Conditions->Purify

Sources

Troubleshooting

optimizing reaction conditions for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Welcome to the Technical Support Center for Nucleoside Analog Synthesis. Below is a comprehensive technical guide for optimizing the reaction conditions to synthesize 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleoside Analog Synthesis.

Below is a comprehensive technical guide for optimizing the reaction conditions to synthesize 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one (also known as 1-methyl-5-fluorocytosine or 1-Me-5-FC ).

This guide addresses the specific challenges of regioselectivity (N1 vs. N3 methylation) and purification inherent to fluorinated pyrimidines.

Part 1: The Core Challenge – Regioselectivity

The primary obstacle in synthesizing 1-Me-5-FC from 5-fluorocytosine (5-FC) is the competition between the N1 (desired) and N3 positions, as well as potential O-alkylation .[1] While N1 is thermodynamically favored in neutral forms, basic conditions often lead to mixtures.[1]

Optimization Strategy: The Silyl-Hilbert-Johnson Method

To guarantee N1 selectivity, we recommend the "One-Pot Silylation-Alkylation" protocol.[1] This method temporarily protects the exocyclic amine and oxygen, while activating the N1 position for alkylation.

Mechanism of Action:

  • Silylation: Hexamethyldisilazane (HMDS) converts 5-FC into a bis-silylated intermediate (soluble in organic solvents).[1]

  • Activation: The silylated pyrimidine reacts with Methyl Iodide (MeI) or Methyl Triflate (MeOTf).[1] The silyl group at N1 is a good leaving group, driving substitution at that specific site.

  • Desilylation: Mild hydrolysis removes the silyl groups, yielding the N1-methylated product.[1]

Part 2: Optimized Experimental Protocols

Protocol A: The Silylation Route (Recommended for High Purity)
  • Starting Material: 5-Fluorocytosine (5-FC)[1][2][3][4][5]

  • Reagents: Hexamethyldisilazane (HMDS), Ammonium Sulfate (cat.), Methyl Iodide (MeI).[1]

  • Solvents: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1]

Step-by-Step Workflow:

  • Activation (Silylation):

    • Suspend 5-FC (1.0 equiv) in HMDS (excess, ~3-4 equiv).

    • Add catalytic Ammonium Sulfate ((NH4)2SO4, 0.1 equiv).[1]

    • Critical Step: Reflux at 120–130°C under Argon until the solution becomes completely clear . This indicates the formation of the bis-silylated intermediate.

    • Troubleshooting: If the solution remains cloudy after 4 hours, add a few drops of Trimethylsilyl Chloride (TMSCl) to catalyze the reaction.

  • Solvent Swap:

    • Evaporate excess HMDS under vacuum (anhydrous conditions are vital).[1]

    • Redissolve the resulting oil in anhydrous MeCN.[1]

  • Alkylation:

    • Add Methyl Iodide (1.2–1.5 equiv).[1]

    • Temperature Control: Stir at room temperature (25°C) for 16–24 hours.

    • Optimization: If conversion is slow, heat to 40–50°C, but avoid refluxing MeI (b.p. 42°C) without a condenser.

  • Hydrolysis & Work-up:

    • Add MeOH (excess) to quench and desilylate.[1] Stir for 30 mins.

    • Evaporate solvent.[1][6][7]

    • Purification: Recrystallize from Water/Ethanol (5-FC derivatives often have poor solubility in pure organics).[1]

Protocol B: The 5-Fluorouracil Conversion Route (Alternative)

Use this if Protocol A yields persist in giving N3 isomers or if you lack silylation equipment.

  • Methylation: React 5-Fluorouracil (5-FU) with MeI/K2CO3 to get 1-methyl-5-fluorouracil .[1] (N1 is significantly more acidic than N3 in uracils, making this selective).[1]

  • Activation: React 1-methyl-5-fluorouracil with POCl3/1,2,4-triazole to form the 4-triazolyl intermediate.

  • Amination: React with aqueous Ammonia (NH4OH) to displace the triazole/chloro group, yielding 1-methyl-5-fluorocytosine .[1]

Part 3: Visualization of Workflows

Figure 1: Synthetic Decision Tree & Troubleshooting

ReactionOptimization Start Start: 5-Fluorocytosine (5-FC) Method Choose Method Start->Method RouteA Route A: Silylation (HMDS) Method->RouteA High Purity Req. RouteB Route B: Base Alkylation (K2CO3) Method->RouteB Quick/Rough Check1 Is Solution Clear? RouteA->Check1 ResultB Mixture (N1 + N3 + O-alkyl) RouteB->ResultB AddCat Add TMSCl Catalyst Check1->AddCat No (Cloudy) Alkylate Alkylate (MeI/MeCN) Check1->Alkylate Yes (Clear) AddCat->Check1 ResultA High N1 Selectivity Alkylate->ResultA Purify Purification: Recrystallize (H2O/EtOH) ResultA->Purify ResultB->Purify Difficult Separation Final Target: 1-Me-5-FC Purify->Final

Caption: Decision matrix for selecting the optimal methylation pathway based on purity requirements.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turns dark/black during silylation. Is this normal?

  • Diagnosis: This usually indicates thermal decomposition or oxidation.[1]

  • Fix: Ensure you are using an inert atmosphere (Argon/Nitrogen).[1] Reduce the oil bath temperature to 110°C. 5-FC is generally stable, but impurities in technical grade HMDS can cause charring.

Q2: I am seeing a peak at ~3.5 ppm in NMR, but also one at ~3.3 ppm. Which is which?

  • Analysis: In DMSO-d6:

    • N1-Methyl (Target): Typically appears around 3.3–3.4 ppm .[1]

    • N3-Methyl (Byproduct): Often shifts slightly downfield or appears as a broader peak due to exchangeable protons nearby.[1]

    • Validation: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.[1] The N1-methyl protons will show a correlation to C2 (carbonyl) and C6 (double bond), whereas N3-methyl correlates to C2 and C4.[1]

Q3: The product is water-soluble and I can't extract it.

  • Fact: 1-Me-5-FC is a polar zwitterion.[1]

  • Solution: Do not use aqueous extraction (separatory funnel).[1]

    • Use precipitation .[1][7] After hydrolysis, evaporate to dryness.[1][7] Triturate the solid with cold Ethanol.[1] The inorganic salts (Ammonium Iodide) will partially dissolve or remain, but the product can often be recrystallized from hot water or water/ethanol mixtures.

    • Alternative: Use a cation exchange resin (Dowex 50W).[1] Load in water, wash with water, and elute with dilute NH4OH.[1]

Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?

  • Answer: Yes, but DMS is more aggressive and toxic.[1] If using Protocol B (Base method), DMS often leads to higher O-alkylation ratios.[1] For Protocol A (Silylation), MeI or Methyl Triflate is preferred for cleaner leaving group kinetics.[1]

Part 5: Quantitative Data Summary

ParameterProtocol A (Silylation)Protocol B (Base/DMF)
Reagents HMDS, MeI, (NH4)2SO4K2CO3, MeI, DMF
Temperature 120°C (Step 1)

25°C (Step 2)
60–80°C
N1:N3 Selectivity > 95 : 5 ~ 60 : 40
Yield (Typical) 75–85%40–50%
Purification RecrystallizationColumn Chromatography Required

References

  • Medicines for All Institute (VCU). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.[1] (Detailed background on 5-FC synthesis and stability).

  • Cayman Chemical. 5-Fluorocytosine Product Information & Solubility Data. (Solubility profiles in DMSO/PBS).[1]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis.[1] John Wiley & Sons.[1] (Authoritative text on the Silyl-Hilbert-Johnson reaction mechanism).

  • PubChem. Flucytosine (5-Fluorocytosine) Compound Summary. (Physical properties and toxicity data).[1][3][4][6]

  • BenchChem. Application Notes: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone.[1][7][8][9] (Analogous chemistry for methyl-pyridinones). [1]

Sources

Optimization

Technical Support Center: Bioanalysis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Introduction Welcome to the technical support guide for the bioanalysis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals who are e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the bioanalysis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of this and structurally similar compounds in biological matrices. While 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is a specific chemical entity[1][2], the analytical challenges it presents are common to many fluoropyrimidine derivatives, including metabolites of widely used anticancer drugs like capecitabine.[3][4][5][6][7]

This guide provides a structured, in-depth approach to troubleshooting common analytical interferences encountered during method development and validation, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our goal is to equip you with the expertise to anticipate, identify, and resolve these issues, ensuring the generation of reliable and accurate data that meets rigorous regulatory standards such as the ICH M10 guideline.[8][9][10]

Section 1: Frequently Asked Questions (FAQs) about Analytical Interference

Q1: What is analytical interference in the context of LC-MS/MS bioanalysis?

A1: Analytical interference is any phenomenon that alters the true analytical signal of the target analyte, leading to inaccurate quantification.[11] In LC-MS/MS, interferences can be broadly categorized into two main types:

  • Mass Spectrometric Interferences: These occur when other compounds in the sample generate a signal that is indistinguishable from the analyte's signal. This includes isobaric interferences, where compounds have the same nominal mass as the analyte.[12][13][14][15]

  • Matrix Effects: This is the alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting components from the biological matrix (e.g., plasma, urine).[16][17][18][19]

Q2: Why is 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one particularly susceptible to interference?

A2: The structure of this compound is similar to metabolites of fluoropyrimidine drugs like capecitabine and 5-fluorouracil (5-FU).[3][4] During bioanalysis, you may encounter structurally related metabolites that are isobaric (same mass) or isomeric (same chemical formula) with your target analyte.[12][14] These related compounds can co-elute and produce confounding signals in the mass spectrometer, making accurate quantification challenging without proper chromatographic separation.

Q3: What are the initial signs that my assay is suffering from interference?

A3: Key indicators of potential interference issues include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate results for incurred samples (samples from dosed subjects).

  • Non-linear calibration curves.

  • Unexplained variability in the internal standard (IS) signal.[20]

  • Peak shape distortion or the appearance of "shoulder" peaks.

Section 2: Troubleshooting Guide for Isobaric Interference

Isobaric interference is a critical challenge when analyzing metabolites, as they often differ from the parent drug by small, predictable mass changes, leading to the formation of compounds with identical nominal masses.[12][14]

Issue: Inaccurate quantification due to a co-eluting isobaric metabolite.

This can occur when a metabolite has the same precursor and product ion transition as the analyte.[12][14]

Troubleshooting Workflow:

Caption: Workflow for identifying and resolving isobaric interference.

Step-by-Step Protocols:

Protocol 1: Chromatographic Optimization to Resolve Isobars

The primary strategy to combat isobaric interference is to achieve baseline chromatographic separation.[12]

  • Column Chemistry Variation:

    • If you are using a standard C18 column, explore alternative stationary phases. A phenyl-hexyl column can offer different selectivity based on pi-pi interactions. For polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better separation.

  • Mobile Phase Modification:

    • pH Adjustment: Altering the pH of the mobile phase can change the ionization state of the analyte and interferents, leading to shifts in retention time.

    • Organic Modifier: Switch between acetonitrile and methanol. Methanol often provides different selectivity compared to acetonitrile.

  • Gradient Optimization:

    • Decrease the ramp of the elution gradient to increase the separation window between closely eluting peaks.

Protocol 2: Selection of Unique MS/MS Transitions

If chromatographic separation is insufficient, finding a unique fragment ion for your analyte is the next step.

  • Full Scan Product Ion Spectra: Infuse a pure standard of your analyte and the suspected interfering metabolite (if available) into the mass spectrometer.

  • Acquire Product Ion Scans: Generate full scan MS/MS spectra for both compounds.

  • Compare Spectra: Carefully compare the fragmentation patterns to identify a product ion that is unique to your analyte or significantly more abundant.

  • Update MRM Method: Build a new multiple reaction monitoring (MRM) method using the unique precursor-product ion transition.

Section 3: Troubleshooting Guide for Matrix Effects

Matrix effects arise when co-eluting compounds from the biological sample enhance or suppress the ionization of the analyte, leading to inaccurate and imprecise results.[16][18]

Issue: Poor assay accuracy and reproducibility due to ion suppression or enhancement.
Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N1-Methylated Fluoropyrimidines 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, the N1-methylated analog of the well-known a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N1-Methylated Fluoropyrimidines

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, the N1-methylated analog of the well-known antifungal agent 5-fluorocytosine, represents a class of molecules of high interest in drug discovery. The strategic placement of a fluorine atom at the C5 position can significantly enhance metabolic stability and binding affinity to biological targets. Furthermore, N1-methylation can modulate solubility, cell permeability, and the hydrogen bonding profile of the pyrimidine core, offering a valuable tool for fine-tuning pharmacokinetic and pharmacodynamic properties. The efficient and selective synthesis of this specific isomer is therefore a critical challenge for medicinal chemists. This guide will compare two logical and experimentally grounded synthetic pathways:

  • Route 1: Post-Cyclization N1-Methylation of 5-Fluorocytosine. This convergent approach focuses on the initial synthesis of the core pyrimidine ring, followed by the selective introduction of the methyl group at the N1 position.

  • Route 2: De Novo Ring Synthesis with a Methylated Precursor. This linear approach introduces the N1-methyl group at an early stage by utilizing N-methylurea as a key building block for the pyrimidine ring construction.

Route 1: Post-Cyclization N1-Methylation of 5-Fluorocytosine

This synthetic strategy leverages the readily available starting material, 5-fluorocytosine. The primary challenge in this route lies in achieving regioselective methylation at the N1 position over the N3 position and the exocyclic amino group.

Workflow Overview

Route 1 A Fluoroacetic Acid Derivative C 5-Fluorocytosine A->C B Urea B->C D Protection (Optional) C->D Protection E N1-Methylation C->E Direct Methylation D->E Methylating Agent F Deprotection (If applicable) E->F Deprotection G 4-amino-5-fluoro- 1-methylpyrimidin-2(1H)-one E->G F->G

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 5-Fluorocytosine

Multiple established methods exist for the synthesis of 5-fluorocytosine. A common and efficient laboratory-scale method involves the cyclization of a fluoroacetic acid derivative with urea.

  • Protocol:

    • To a solution of sodium methoxide in methanol, add ethyl fluoroacetate and ethyl formate.

    • Stir the mixture at room temperature to form the sodium salt of ethyl 2-fluoro-3-oxopropanoate.

    • Add urea to the reaction mixture and heat under reflux.

    • Acidify the reaction mixture to precipitate 5-fluorouracil.

    • Convert 5-fluorouracil to 5-fluorocytosine via a two-step process involving chlorination at the 4-position followed by amination. A more direct approach from a β-fluoroenolate salt and guanidine has also been reported, offering a potentially more streamlined synthesis.[1][2][3][4]

Step 2: Selective N1-Methylation

Direct methylation of 5-fluorocytosine with reagents like methyl iodide often leads to a mixture of N1, N3, and exocyclic amino methylated products due to the multiple nucleophilic sites. To achieve selectivity, a protection-deprotection strategy is often employed.

  • Protocol (with protection):

    • Protect the exocyclic amino group of 5-fluorocytosine with a suitable protecting group, for example, a benzoyl group.

    • Protect the N3 position. Silylation with a bulky silyl chloride is a common strategy for directing alkylation to the N1 position in uracil derivatives.[5]

    • Treat the protected 5-fluorocytosine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

    • Following N1-methylation, remove the protecting groups under appropriate conditions (e.g., acid or base hydrolysis for the benzoyl group and fluoride-mediated cleavage for the silyl group) to yield the desired product.

Causality and Experimental Choices

The choice of protecting groups is critical for the success of this route. The exocyclic amino group is generally more nucleophilic than the ring nitrogens, necessitating its protection first. The subsequent protection of the N3 position sterically hinders this position, directing the methylating agent to the desired N1 position. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive.

Route 2: De Novo Ring Synthesis with a Methylated Precursor

This approach constructs the pyrimidine ring with the N1-methyl group already in place, thereby avoiding the regioselectivity issues associated with post-cyclization methylation.

Workflow Overview

Route 2 A Fluoroacetic Acid Derivative C 1-Methyl-5-fluorouracil A->C B N-Methylurea B->C D Thionation C->D Lawesson's Reagent E 4-Thio-1-methyl-5-fluorouracil D->E F Amination E->F Ammonia G 4-amino-5-fluoro- 1-methylpyrimidin-2(1H)-one F->G

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-fluorouracil

  • Protocol:

    • Condense a suitable three-carbon building block with a fluorine substituent at the 2-position (e.g., ethyl 2-fluoroacetoacetate) with N-methylurea in the presence of a base such as sodium ethoxide in ethanol.

    • Heat the reaction mixture under reflux to drive the cyclization and dehydration to form 1-methyl-5-fluorouracil.

Step 2: Conversion of the 4-Oxo Group to a 4-Amino Group

Direct amination of the 4-oxo group is challenging. A common strategy is to first convert the ketone to a more reactive leaving group, such as a thioether or a chloro group.

  • Protocol (via a 4-Thio intermediate):

    • Treat 1-methyl-5-fluorouracil with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like pyridine or dioxane to yield 4-thio-1-methyl-5-fluorouracil.

    • The resulting 4-thio derivative can then be reacted with ammonia in a suitable solvent (e.g., ethanol in a sealed tube or autoclave) to displace the thio group and form the desired 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one.

Causality and Experimental Choices

The de novo synthesis with N-methylurea elegantly bypasses the N1/N3 regioselectivity problem. The conversion of the 4-oxo to a 4-thio group is a key step as the thione is a much better leaving group for nucleophilic aromatic substitution by ammonia compared to the corresponding hydroxyl group of the uracil tautomer. The use of a sealed tube or autoclave is necessary for the amination step due to the volatility of ammonia and the need for elevated temperatures to drive the reaction to completion.

Performance Comparison

FeatureRoute 1: Post-Cyclization MethylationRoute 2: De Novo Synthesis
Starting Materials Readily available 5-fluorocytosine or its precursors.N-methylurea and a fluorinated three-carbon building block.
Number of Steps Potentially longer due to protection/deprotection steps.Can be more concise if the 4-oxo to 4-amino conversion is efficient.
Regioselectivity A significant challenge requiring careful use of protecting groups.Inherently N1-selective due to the use of N-methylurea.
Overall Yield Can be lower due to the multiple protection and deprotection steps.Potentially higher if the thionation and amination steps are high-yielding.
Scalability The use of protecting groups can be cumbersome and costly on a large scale.Generally more amenable to large-scale synthesis.
Key Challenges Achieving high N1-selectivity in the methylation step.The efficiency and conditions of the 4-oxo to 4-amino conversion.

Conclusion and Future Perspectives

Both Route 1 and Route 2 present viable pathways for the synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one.

  • Route 1 is a logical choice for small-scale synthesis, especially when 5-fluorocytosine is readily available. However, the need for a multi-step protection and deprotection sequence to ensure N1-regioselectivity can limit its overall efficiency and scalability.

  • Route 2 offers a more elegant and potentially more scalable solution by avoiding the issue of regioselectivity altogether. The success of this route hinges on the efficient conversion of the 4-oxo group of 1-methyl-5-fluorouracil to the desired amino functionality.

Future research in this area could focus on the development of novel, highly regioselective N1-methylation catalysts or reagents that would obviate the need for protecting groups in Route 1. For Route 2, optimizing the conditions for the conversion of the 4-oxo or a 4-chloro intermediate to the 4-amino product could further enhance its attractiveness for large-scale production. The choice between these routes will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, and available expertise.

References

  • Song, Z., & Zhang, Q. (2011). Design, synthesis, and incorporation of fluorous 5-methylcytosines into oligonucleotides. The Journal of organic chemistry, 76(24), 10263–10268. [Link]

  • PubMed. Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. [Link]

  • Frontiers in Chemistry. N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. [Link]

  • Der Pharma Chemica. Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. [Link]

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • He, L., et al. (2012). Synthesis and bioevaluation of 5-fluorouracil derivatives. Molecules (Basel, Switzerland), 17(1), 148–158. [Link]

  • Google Patents.
  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein journal of organic chemistry, 16, 445–450. [Link]

  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • Google Patents.
  • MDPI. N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. [Link]

  • PubMed. Design, synthesis, and characterization of new 5-fluorocytosine salts. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.